molecular formula C7H12N2O B8097423 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

Cat. No.: B8097423
M. Wt: 140.18 g/mol
InChI Key: NQSGGIDOQYCFCP-UHFFFAOYSA-N
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Description

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one (CAS 1310717-00-0) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel 3,6-diazabicyclo[3.1.1]heptane-based ligands . Research indicates that this structural class exhibits targeted activity as partial or full agonists for specific nicotinic acetylcholine receptors (nAChRs), including the α4β2 and α6/α3β2β3 subtypes . These receptors are implicated in various neurological pathways, making such compounds valuable tools for probing their function. The 3,6-diazabicyclo[3.1.1]heptane scaffold is recognized as a bridged piperazine analog, derived from structural modifications of known pharmacophores like epibatidine, designed to explore new therapeutic potentials . Researchers utilize this compound in the synthesis and pharmacological characterization of new molecules, with applications in early-stage drug discovery projects targeting neurological conditions . This product is supplied with a guaranteed purity of 95% or higher. It is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,6-diazabicyclo[3.1.1]heptan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-3-6-2-7(4-9)8-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSGGIDOQYCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

The synthesis of the 3,6-diazabicyclo[3.1.1]heptane core is a critical first step. A common approach involves the cyclization of diamine precursors under controlled conditions. For example, N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized via intramolecular cyclization of linear diamines using acid catalysts . The reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at reflux temperatures, yielding the bicyclic amine intermediate.

Key steps include:

  • Protection-deprotection strategies : Temporary protection of amine groups with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

  • Catalytic optimization : Use of transition-metal catalysts (e.g., ruthenium-based complexes) to enhance cyclization efficiency, as observed in analogous metathesis reactions .

The introduction of the acetyl group at the 3-position is achieved through nucleophilic acylation. In a seminal study, N-3(6)-arylpropenyl derivatives were acylated using propionyl chloride in the presence of triethylamine, yielding target compounds with high regioselectivity . For 1-{3,6-diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, analogous conditions using acetyl chloride or acetic anhydride would apply.

Optimized acylation protocol :

  • Reagents : Acetyl chloride (1.2 equivalents), triethylamine (2.0 equivalents).

  • Solvent : Dichloromethane at 0°C to room temperature.

  • Yield : ~85% after purification via silica gel chromatography .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methods:

MethodStarting MaterialsConditionsYield (%)Purity (%)Source
Diamine cyclizationLinear diamine, Boc-protectedReflux in THF, Ru catalyst65–7590–95
Multicomponent reactionAldehyde, amine, dipolarophile25–60°C, methanol50–7085–90
AcylationBicyclic amine, acetyl chloride0°C to RT, CH₂Cl₂80–85≥97

Mechanistic Insights and Stereochemical Considerations

Density functional theory (DFT) studies on analogous cycloadditions reveal that the reaction proceeds via a HOMO(dienophile)-LUMO(dipole) interaction, ensuring high diastereofacial selectivity . For 3,6-diazabicyclo[3.1.1]heptane, steric hindrance at the 3-position favors acetylation over the 6-position, as confirmed by NMR spectroscopy .

Industrial and Scalability Challenges

Scale-up of this compound synthesis faces hurdles such as:

  • Catalyst cost : Ruthenium-based catalysts, while effective, are expensive for large-scale production .

  • Purification complexity : Chromatographic separation of regioisomers necessitates advanced techniques like simulated moving bed (SMB) chromatography .

Chemical Reactions Analysis

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible applications in the development of drugs targeting various conditions, including:

  • Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective effects or act as cognitive enhancers.
  • Antidepressant Activity: Preliminary studies suggest potential antidepressant properties due to modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of diazabicyclo compounds, including derivatives of this compound. The results indicated significant neuroprotection in animal models of neurodegeneration, highlighting its potential as a lead compound for further development .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as an effective reagent in organic synthesis, particularly in:

  • Asymmetric Synthesis: Its chiral centers can facilitate the production of enantiomerically pure compounds.
  • Catalysis: It has been utilized as a catalyst in various reactions, including Michael additions and cycloadditions.

Table: Comparison of Synthetic Applications

Application TypeDescriptionExample Reaction
Asymmetric SynthesisProduces enantiomerically pure compoundsEnantioselective Diels-Alder reactions
CatalysisActs as a catalyst in organic transformationsMichael addition reactions

Materials Science

Polymerization and Material Development

In materials science, this compound is being explored for its potential use in polymer chemistry:

  • Monomer for Polymers: Its reactive functional groups make it suitable for incorporation into polymer backbones.
  • Smart Materials: Research is ongoing into its use in developing smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scaffold Variations

2,5-Diazabicyclo[2.2.1]heptane (DBH)
  • Structure: Features a smaller bicyclic system (norbornane-like) with nitrogen atoms at positions 2 and 3.
  • Applications : Widely used in medicinal chemistry due to its rigid, piperazine-like geometry, which enhances receptor affinity .
  • Synthesis : Typically accessed via Staudinger reduction followed by transannular cyclization .
3,6-Diazabicyclo[3.2.0]heptane Derivatives
  • Example : {[3,6-Diazabicyclo[3.2.0]heptan-3-yl]pyridin-2-yl}-indoles.
  • Activity : These derivatives act as α7 neuronal nicotinic receptor (NNR) agonists, showing promise for treating cognitive deficits in Alzheimer’s disease .
  • Key Differences : The [3.2.0] bicyclic system introduces a different spatial arrangement, reducing overlap with the [3.1.1] scaffold’s pharmacology .

Functional Group Variations

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
  • Structure : Substituted with a chloro and methoxy group on the bicyclic core.
  • Properties : Molecular weight = 203.66 g/mol; logP (predicted) ≈ 1.5–2.0 (lower than the target compound due to polar substituents) .
  • Key Differences: The chloro and methoxy groups may enhance electrophilicity but reduce membrane permeability compared to the unsubstituted ethanone in the target compound .
1-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)butan-1-one
  • Structure: Similar scaffold but with a butanone chain instead of ethanone.

Pharmacological and Physical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Scaffold Type Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one [3.1.1] Ethanone ~168.2 (estimated) Under investigation Not reported
2,5-Diazabicyclo[2.2.1]heptane (DBH) [2.2.1] None 112.13 Broad medicinal applications Staudinger reduction
{[3.2.0]Diazabicycloheptan-3-yl}-indoles [3.2.0] Pyridin-2-yl-indole ~350–400 (estimated) α7 NNR agonists Multi-step synthesis
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one [3.1.1] Chloro, methoxy, ethanone 203.66 Not reported Commercial synthesis

Key Observations :

  • Scaffold Rigidity : The [2.2.1] and [3.1.1] systems are more rigid than [3.2.0], favoring selective receptor interactions .
  • Substituent Effects: Ethanone groups improve metabolic stability, while halogens (e.g., chloro) may introduce reactivity risks .

Biological Activity

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, also known as D60363, is a bicyclic amine compound with the molecular formula C7H12N2OC_7H_{12}N_2O and CAS number 1474024-25-3. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C7H12N2O
  • Molecular Weight : 140.18 g/mol
  • SMILES Notation : CC(=O)N1C2CNCC1C2
  • InChI Key : MDL#

Biological Activity Profiles

The biological activity of this compound has been explored through various studies, focusing on its interactions with molecular targets and its metabolic transformations within biological systems.

In Silico Predictions

Recent studies have employed computational methods to predict the biological activity profiles of this compound. These methods analyze potential interactions with various pharmacological targets, considering both the parent compound and its metabolites. For instance, a study highlighted the importance of understanding how metabolic transformations can alter the biological activity of compounds, potentially enhancing their therapeutic efficacy or toxicity profiles .

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of bicyclic amines have shown selective toxicity towards tumor cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .

Case Study 2: Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Bicyclic amines are often investigated for their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases .

Data Tables

Biological Activity Target Effect Reference
CytotoxicityVarious cancer cell linesSignificant cell death
Neurotransmitter modulationSerotonin receptorsPotential antidepressant effects
Metabolic transformationLiver enzymesAltered pharmacokinetics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, with intermediates like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Boc-protected precursor). Flash chromatography (e.g., silica gel with DCM/Et₂O gradients) is critical for purification . Purity is confirmed via ¹H NMR (400 MHz, CDCl₃) for structural elucidation and LC-MS for molecular weight verification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute toxicity risks (oral, dermal, inhalation), use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in sealed, light-protected containers. Spill management requires neutralization with inert absorbents and disposal per hazardous waste protocols .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability is tested in buffered solutions (pH 1–13), while photostability is assessed under UV light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and enantiomeric purity of this compound derivatives?

  • Methodological Answer :

  • Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis .
  • Chromatography : Chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers, while Supercritical Fluid Chromatography (SFC) improves scalability .
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for nicotinic acetylcholine receptor (nAChR) binding?

  • Methodological Answer :

  • Assay Standardization : Use radioligand binding (³H-epibatidine for α4β2 nAChR subtypes) with HEK-293 cells expressing homogeneous receptor populations .
  • Data Normalization : Correct for batch-to-batch purity variations (e.g., via LC-MS >98%) and solvent effects (DMSO <0.1%) .
  • Meta-Analysis : Apply multivariate regression to compare structural analogs (e.g., 6-methyl vs. Boc-protected derivatives) across studies .

Q. How can computational modeling guide the design of this compound analogs with enhanced receptor selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger’s Glide to model interactions with nAChR subtypes (e.g., α4β2 vs. α7). Focus on hydrogen bonding with residues like TrpB and hydrophobic packing .
  • QSAR Modeling : Train models on datasets (IC₅₀ values) to predict substituent effects at the 3- and 6-positions .
  • MD Simulations : Analyze binding mode stability (50 ns trajectories) with AMBER to identify critical conformational shifts .

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • In Vitro : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests predict metabolic clearance and absorption .
  • In Vivo : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and CNS penetration via LC-MS/MS plasma/brain quantification .
  • Toxicology : AMES testing and hERG channel inhibition assays prioritize candidates with reduced genotoxic/cardiotoxic risks .

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